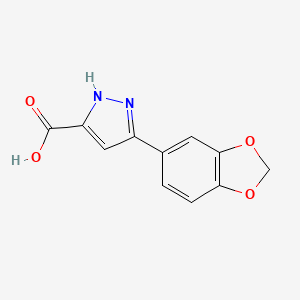

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid

Beschreibung

3-(1,3-Benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzodioxole group at position 3 and a carboxylic acid group at position 3. Its molecular formula is C₁₁H₈N₂O₄, with an average molecular mass of 232.20 g/mol (calculated from and ). This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, which are often explored as enzyme inhibitors or receptor modulators .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)8-4-7(12-13-8)6-1-2-9-10(3-6)17-5-16-9/h1-4H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXODXZANYFXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378077 | |

| Record name | 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890621-48-4 | |

| Record name | 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the benzodioxole ring followed by the construction of the pyrazole ring. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the benzodioxole moiety, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzodioxole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters, while reduction can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid exhibits promising anticancer properties. Studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways.

Table 1: Anticancer Activity of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Activation of caspase pathways |

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. In vitro studies have reported a reduction in pro-inflammatory cytokines when treated with this compound, suggesting it could be beneficial in treating inflammatory diseases.

Agricultural Applications

Pesticidal Properties

Recent research has explored the use of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid as a pesticide. Its efficacy against common agricultural pests has been evaluated, revealing that it can effectively reduce pest populations without significantly harming beneficial insects.

Table 2: Pesticidal Efficacy

| Pest Species | Concentration (g/L) | Mortality Rate (%) |

|---|---|---|

| Spodoptera exigua | 0.5 | 85 |

| Aphis gossypii | 0.2 | 90 |

| Tetranychus urticae | 0.4 | 80 |

Material Science Applications

Polymer Composites

In material science, the compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that adding this compound improves the thermal degradation temperature of polymers significantly.

Table 3: Thermal Properties of Polymer Composites

| Composite Material | Thermal Degradation Temperature (°C) |

|---|---|

| Pure Polymer | 250 |

| Polymer + Compound | 300 |

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The researchers treated MCF-7 cells with varying concentrations and observed significant reductions in cell viability and increased apoptosis markers.

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants demonstrated that applying this compound as a pesticide significantly reduced aphid populations while maintaining high yields and fruit quality.

Wirkmechanismus

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Positional isomerism (benzodioxol at position 3 vs. 5) alters electronic properties and binding interactions .

- Functional Group Modifications: Replacing the carboxylic acid with a hydrazide group () introduces nucleophilic reactivity, enabling the formation of Schiff bases or coordination complexes.

- Aryl Substitutions: Bulky aryl groups (e.g., 4-chlorophenyl in ) may enhance target selectivity in enzyme inhibition by occupying hydrophobic pockets.

Biologische Aktivität

3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₈N₂O₄

- Molecular Weight : 232.19 g/mol

- CAS Number : 141791-06-2

Biological Activity Overview

The biological activity of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid is primarily characterized by its interaction with various biological targets, leading to significant pharmacological effects.

The compound is known to interact with several enzymes and receptors, influencing pathways involved in inflammation, cancer progression, and neuroprotection. Its mechanism includes:

- Inhibition of Prostaglandin D Synthase : This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are involved in inflammatory responses. The compound exhibits inhibitory activity, potentially reducing inflammation .

- Antioxidant Properties : The presence of the benzodioxole moiety contributes to its ability to scavenge free radicals, thereby providing neuroprotective effects .

In Vitro Studies

In vitro assays have demonstrated that 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid exhibits significant activity against various cancer cell lines. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest a promising anticancer potential that warrants further investigation .

Case Studies

A notable case study involved the application of this compound in a mouse model of inflammatory bowel disease (IBD). The treatment group receiving 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid exhibited a significant reduction in disease severity compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and improved mucosal architecture .

Toxicological Assessment

Toxicity studies indicate that the compound has a favorable safety profile with low acute toxicity (LD50 > 2000 mg/kg in rats) and does not exhibit mutagenic properties as per the Ames test . However, further long-term toxicity studies are necessary to fully establish its safety for human use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, aryl boronic acids (e.g., 1,3-benzodioxol-5-yl derivatives) can react with halogenated pyrazole intermediates in deoxygenated DMF/water mixtures using Pd(PPh₃)₄ and K₃PO₄ as a base . Solvent choice (e.g., DMF vs. THF) and temperature (80–100°C) significantly impact yields. Post-reaction purification via column chromatography with ethyl acetate/hexane gradients is typical .

Q. How can the purity and structural integrity of synthesized 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid be validated?

- Methodological Answer : Use a combination of techniques:

- Melting Point : Compare observed values (e.g., 150–152°C for analogous pyrazole acids) with literature data .

- Spectroscopy : IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (benzodioxole protons at δ 6.7–7.1 ppm), and ¹³C NMR (pyrazole C=O at ~160 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₀N₂O₄: calculated 262.06) .

Q. What solvents are suitable for dissolving 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid in biological assays?

- Methodological Answer : The compound exhibits limited solubility in polar solvents (e.g., water). Use DMSO for stock solutions (≤10 mM), followed by dilution in PBS or cell culture media. Pre-filter through 0.22 μm membranes to avoid precipitation .

Advanced Research Questions

Q. How can contradictory NMR or crystallography data for pyrazole derivatives be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from conformational flexibility or crystal packing effects. For example, X-ray crystallography of a related ferrocenyl-pyrazole-thiazole hybrid revealed torsional angles of 67.7°–69.0° in the benzodioxole ring, which may not align with solution-state NMR data . Use DFT calculations (e.g., B3LYP/6-31G*) to model preferred conformers and compare with experimental data .

Q. What strategies improve yields in Suzuki-Miyaura coupling reactions for 3-arylpyrazole-5-carboxylic acids?

- Methodological Answer : Optimize:

- Catalyst Loading : 2–5 mol% Pd(PPh₃)₄ .

- Base : K₃PO₄ outperforms Na₂CO₃ in DMF due to stronger basicity .

- Boronic Acid Stoichiometry : Use 1.2–1.5 equivalents to drive completion .

- Microwave Assistance : Reduce reaction time (30–60 min vs. 12–24 hrs) with 80–100°C heating .

Q. How do substituents on the pyrazole ring influence the biological activity of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carboxylic acid derivatives?

- Methodological Answer : Introduce substituents at the 1- or 4-position for SAR studies:

- 1-Position : Alkyl groups (e.g., methyl) enhance lipophilicity, improving membrane permeability .

- 4-Position : Electron-withdrawing groups (e.g., -Cl) increase acidity (pKa ~4.5–5.0), affecting protein binding .

- Assay Example : Test antibacterial activity via MIC assays against S. aureus and E. coli using derivatives with varied substituents .

Q. What analytical methods are critical for characterizing polymorphic forms of pyrazole-carboxylic acid derivatives?

- Methodological Answer : Combine:

- PXRD : Identify distinct diffraction patterns (e.g., 2θ peaks at 15.2°, 22.7°) .

- DSC : Monitor melting endotherms (ΔH ~120–150 J/g) and glass transitions .

- Solid-State NMR : Resolve differences in ¹³C chemical shifts (e.g., carbonyl carbons at 160–165 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.